molecular formula C15H14O3 B2713447 3-(4-Phenylphenoxy)propanoic acid CAS No. 63472-21-9

3-(4-Phenylphenoxy)propanoic acid

Cat. No. B2713447
CAS RN: 63472-21-9
M. Wt: 242.274
InChI Key: SJVZXSPIOGTQLX-UHFFFAOYSA-N
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Description

3-(4-Phenylphenoxy)propanoic acid is a chemical compound with the CAS Number: 63472-21-9 . It has a molecular weight of 242.27 . The compound is stored at room temperature and is in solid form . Its IUPAC name is 3-([1,1’-biphenyl]-4-yloxy)propanoic acid .


Synthesis Analysis

The synthesis of 3-(4-Phenylphenoxy)propanoic acid involves several steps. One method involves the use of sodium hydroxide and water at 100℃ . Another method uses potassium tert-butyrate in tetrahydrofuran at 20℃ . Other methods involve the use of sulfuric acid , hydrogen chloride in water for 2 hours under reflux , and trifluoroacetic acid in dichloromethane at 0 - 20℃ .


Molecular Structure Analysis

The linear formula of 3-(4-Phenylphenoxy)propanoic acid is C15H14O3 . The InChI code is 1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) .


Physical And Chemical Properties Analysis

3-(4-Phenylphenoxy)propanoic acid is a solid at room temperature . It has a molecular weight of 242.27 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Renewable Building Block for Materials Science

3-(4-Phenylphenoxy)propanoic acid, explored under different names and structures in the realm of green chemistry, serves as a renewable building block enhancing the reactivity of molecules towards benzoxazine ring formation. This sustainable alternative to phenol provides specific properties of benzoxazine to aliphatic –OH bearing molecules, indicating its potential in developing materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Antioxidant and Anti-inflammatory Properties

The compound has been identified in the context of its antioxidant and anti-inflammatory properties. Structurally related phenolic compounds have shown modest inhibitory activities in macrophage cells, enriching the chemical information regarding their potential in anti-inflammatory effects (Ren et al., 2021).

Metabolomics and Health Implications

In metabolomics, phenolic metabolites, including structures resembling 3-(4-Phenylphenoxy)propanoic acid, have been quantified in human biological matrices, providing insights into co-metabolism between humans and the gastrointestinal microbiota. Such studies underscore the compound's relevance in understanding health conditions like schizophrenia and autism (Obrenovich et al., 2018).

Antioxidant Activity Relationship

The structure–activity relationship of similar phenolic acids has been explored for their antioxidant capacity, offering a basis for understanding how the compound might behave as an antioxidant. These studies help in delineating how the number of phenolic groups and the type of alkyl spacer influence the compound's antioxidant activity (Siquet et al., 2006).

Novel Applications in Biolabels and Chemoprevention

Additionally, 3-(4-Phenylphenoxy)propanoic acid derivatives have been investigated for novel applications, such as in the synthesis of highly fluorescent Schiff-base aluminium complexes for biolabels, demonstrating its utility in bioimaging and diagnostics (Briggs et al., 2002). Moreover, certain derivatives have been noted for promising cancer chemopreventive properties, indicating the compound's potential in developing novel chemopreventive drugs (Curini et al., 2006).

Safety and Hazards

The compound has several safety warnings associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Relevant Papers The relevant papers for 3-(4-Phenylphenoxy)propanoic acid include a study on the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and a study on 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite .

properties

IUPAC Name

3-(4-phenylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVZXSPIOGTQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenylphenoxy)propanoic acid

Synthesis routes and methods

Procedure details

To a solution in THF of 4-phenylphenol (1.86 g, 10.9 mmol) was added potassium tert-butoxide (1.22 g, 10.9 mmol). Neat β-propiolactone (0.68 mL, 10.9 mmol) was added dropwise. The resulting white suspension was stirred overnight at ambient temperature and then was concentrated in vacuo. The residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. The organic phase was discarded and the aqueous phase was acidified and extracted twice with ethyl acetate. The ethyl acetate extracts were combined, dried over MgSO4, filtered, and concentrated in vacuo to give 3-(4-phenylphenoxy)propionic acid (0.86 g) as a white solid.
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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